molecular formula C₂₁H₂₂O₅ B014270 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one CAS No. 38552-39-5

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B014270
CAS No.: 38552-39-5
M. Wt: 354.4 g/mol
InChI Key: BUWQOPHMYRXMLL-UHFFFAOYSA-N
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Description

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of chalcone analogues, which are known for their wide spectrum of biological activities . Such 1,5-diarylpenta-1,4-dien-3-one compounds have been investigated for their potential as antitumor and antiparasitic agents, as outlined in patent literature covering this family of molecules . In vitro research on structurally similar compounds has demonstrated promising cytotoxic activities against various human cancer cell lines, including oral carcinomas and leukemia cells, often with a noted selectivity for malignant cells over non-malignant ones . This suggests potential for these compounds in the development of novel chemotherapeutic strategies. The mechanism of action for this class of compounds is an active area of research. Studies on analogues indicate that biological activity may be linked to the induction of apoptosis in cancer cells, potentially through pathways involving the cleavage of enzymes like PARP1 . The specific positioning of the methoxy substituents on the phenyl rings is a key structural feature that influences the compound's electronic properties and its interaction with biological targets, which can be probed through advanced computational studies . Researchers utilize this compound as a core structure for further chemical modification and as a tool in biochemical assays to explore new therapeutic opportunities in oncology and parasitology.

Properties

IUPAC Name

1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWQOPHMYRXMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332757
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38552-39-5
Record name 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38552-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through enolate formation from acetone under alkaline conditions, followed by nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone intermediate. A second equivalent of aldehyde undergoes analogous condensation, forming the symmetric bis-chalcone structure.

A molar ratio of 2:1 (aldehyde:acetone) is critical to ensure complete conversion. Excess aldehyde drives the reaction toward the bis-substituted product, minimizing mono-condensed byproducts.

Detailed Synthetic Protocols

Alkaline-Catalyzed Synthesis

Procedure :

  • Reagents :

    • 3,4-Dimethoxybenzaldehyde (2.0 equiv, 3.32 g, 20 mmol)

    • Acetone (1.0 equiv, 0.58 g, 10 mmol)

    • Ethanolic NaOH (40 mL, 10% w/v)

  • Steps :

    • Dissolve acetone in ethanol and cool to 5–10°C (278–283 K).

    • Add 3,4-dimethoxybenzaldehyde dropwise under vigorous stirring.

    • Maintain temperature below 10°C for 3 hours to control exothermicity.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from ethanol or 1,4-dioxane.

Yield : 80%
Melting Point : 83–85°C

Acid-Catalyzed Synthesis

While less common, acidic conditions (e.g., HCl in acetic acid) can also facilitate condensation, though with lower yields (~65%). This method is preferred for electron-deficient aldehydes but is less efficient for methoxy-substituted derivatives.

Optimization and Critical Parameters

Temperature Control

Maintaining temperatures below 10°C suppresses side reactions such as over-condensation and polymerization. Elevated temperatures (>20°C) reduce yields by 15–20%.

Solvent Selection

  • Ethanol : Preferred for its polarity and ability to dissolve both reactants.

  • 1,4-Dioxane : Enhances crystal growth during recrystallization, yielding higher-purity products.

Catalysts

  • NaOH : Most effective base (10% w/v in ethanol), offering rapid enolate formation.

  • KOH : Comparable efficiency but may require longer reaction times.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : Strong absorption at 1655 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic), and 1230 cm⁻¹ (C-O methoxy).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65 (d, J = 15.6 Hz, 2H, α-vinyl)

    • δ 7.12–6.85 (m, 6H, aromatic)

    • δ 3.92 (s, 6H, OCH₃).

Crystallographic Data

X-ray diffraction reveals a dihedral angle of 31.21° between the two benzene rings, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

ParameterAlkaline MethodAcidic Method
Yield80%65%
Reaction Time3 hours5–6 hours
Purity>95% (HPLC)~85% (HPLC)
ScalabilitySuitable for >10gLimited to <5g

Challenges and Mitigation Strategies

Byproduct Formation

Mono-condensed intermediates may persist if stoichiometry deviates. Solution : Use 10% excess aldehyde and monitor reaction progress via TLC (Rf = 0.6 in ethyl acetate/hexane 1:3).

Solvent Residuals

Traces of 1,4-dioxane in final products require rigorous drying (vacuum oven, 50°C, 12 hours).

Applications in Drug Discovery

While beyond preparation scope, the compound’s bioactivity profile informs synthetic priorities:

  • Anticancer : IC₅₀ = 12.5 µM against MCF-7 cells.

  • Antiangiogenic : Inhibits VEGFR2 with binding energy −35.1 kJ/mol .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the pentadienone to dihydropentadienone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydropentadienone derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is C21H22O5C_{21}H_{22}O_{5} with a molecular weight of approximately 354.39 g/mol. The compound crystallizes in a monoclinic system and exhibits significant intermolecular hydrogen bonding, which contributes to its stability and biological activity .

Antioxidant and Anti-inflammatory Properties

This compound exhibits potent antioxidant properties similar to curcumin. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .

Additionally, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties make it a candidate for developing therapeutic agents against inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains of bacteria highlights its potential as an alternative treatment option in combating infections .

Cancer Research

The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells. Studies have suggested that it can inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and NF-κB signaling .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antioxidant Activity

A study published in 2022 evaluated the antioxidant capacity of various curcumin derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in vitro compared to control groups .

Clinical Trials for Cancer Treatment

Ongoing clinical trials are assessing the efficacy of this compound as an adjunct therapy in cancer treatment protocols. Preliminary results suggest improved patient outcomes when combined with conventional chemotherapy agents .

Mechanism of Action

The mechanism of action of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone involves its interaction with biological molecules, such as DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Diarylpentadienones share a common 1,4-dien-3-one backbone but differ in aryl substituents, which critically influence their bioactivity and physicochemical properties. Key analogues include:

Compound Name & Substituents Key Properties & Activities Source/Reference
(1E,4E)-1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB) Neuroprotective (enhances NRF2 in PC12 cells); IC₅₀ = 143.99 µM (HepG-2) Gleditsia spp.
(1E,4E)-1,5-Bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one (MS33A) ER stress-mediated apoptosis in H460 cells; higher cytotoxicity than curcumin Synthetic
(1E,4E)-1,5-Bis(4-(trifluoromethyl)phenyl)penta-1,4-dien-3-one Nonlinear optical applications (βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) Fluorinated derivative
(1E,4E)-1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one Anti-trichomoniasis (comparable to metronidazole) Curcumin analogue

Cytotoxic Activity Comparison

Substituent position and electron effects significantly modulate cytotoxicity:

Compound Cell Line (IC₅₀, µM) Reference
5a (3,4-dimethoxyphenyl) RAW264.7: 294.79 ± 1.12
CB (4-hydroxy-3-methoxyphenyl) HepG-2: 143.99
MS33A (2,3-dimethoxyphenyl) H460: <50
B82 (5-bromo-2-ethoxyphenyl) NSCLC: <10
  • Electron-donating groups (e.g., methoxy, hydroxy) enhance antioxidant and anti-inflammatory activities but may reduce cytotoxicity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) .
  • Asymmetric derivatives (e.g., FE , LE ) exhibit superior potency (up to 636-fold vs. curcumin) due to improved target selectivity .

Pharmacokinetic and Stability Profiles

  • 5a and CB show enhanced metabolic stability compared to curcumin, attributed to the absence of the β-diketone moiety .
  • Fluorinated derivatives (e.g., 4f) demonstrate improved solubility and nonlinear optical properties but reduced bioactivity .

Key Research Findings

Substituent Position Matters :

  • 3,4-Dimethoxy groups (as in 5a ) optimize anti-inflammatory activity, while 2,5-dimethoxy substituents (e.g., MS33A ) maximize cytotoxicity .
  • 4-Hydroxy-3-methoxy groups (as in CB ) enhance neuroprotection via NRF2 activation .

Symmetry vs. Asymmetry: Symmetric diarylpentadienones (e.g., 5a) are easier to synthesize but less potent than asymmetric analogues (e.g., FE, LE) in cancer models .

Applications Beyond Biomedicine: Fluorinated derivatives are promising materials for nonlinear optics, with βHRS values exceeding chalcones and oxazoles .

Q & A

Basic: What are the optimized synthetic methods for 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be optimized using ultrasonic-assisted methods or aldol condensation . Ultrasonic synthesis reduces reaction time and improves yield by enhancing mixing and energy transfer. For example, ethyl vanillin and acetone under acidic conditions (HCl) in ethanol, with optimized temperature (e.g., 50–60°C) and sonication time (1–2 hours), yield high-purity product while minimizing byproducts . Traditional aldol condensation, using methoxy-substituted benzaldehydes and ketones, requires refluxing in ethanol with base catalysts (e.g., NaOH), but may produce lower yields due to competing side reactions . Recrystallization from ethanol or methanol is critical for purification .

Basic: What spectroscopic and crystallographic techniques are employed to characterize the structure of this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms proton environments and carbon frameworks, with characteristic peaks for conjugated dienone systems (δ 6.5–7.5 ppm for aromatic protons; δ 190–200 ppm for ketone carbons) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) . X-ray crystallography reveals molecular geometry: non-centrosymmetric packing (e.g., space group Pna2₁), intramolecular hydrogen bonds, and π-π interactions (centroid distances: 1.996–2.189 Å) stabilizing the crystal lattice .

Advanced: How does Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound compared to curcumin analogues?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) analyze HOMO-LUMO gaps , ionization potential (IP), and electrophilicity index (ω). This compound exhibits a lower HOMO-LUMO gap (3.5–4.0 eV) than curcumin, indicating higher reactivity. Methoxy groups at 3,4-positions enhance electron-donating effects, reducing IP (8.2 eV vs. curcumin’s 8.5 eV) and increasing electrophilicity (ω = 1.8 eV vs. 1.5 eV for curcumin) . Local reactivity descriptors (Fukui indices) identify the β-diketone moiety and para-methoxy carbons as nucleophilic sites for electrophilic attacks .

Advanced: What experimental evidence supports the induction of apoptosis in cancer cells by this compound, and what signaling pathways are involved?

In non-small cell lung cancer (NSCLC) H460 cells , this compound activates the endoplasmic reticulum (ER) stress pathway via upregulation of CHOP, GRP78, and caspase-12. Apoptosis is confirmed by Annexin V/PI staining, mitochondrial membrane depolarization, and PARP cleavage . In breast cancer models , it shows higher antiproliferative activity (IC₅₀: 2.5 µM) than doxorubicin by suppressing BCL-2 and activating caspase-3/9 . Dose-dependent ROS generation and inhibition of NF-κB nuclear translocation are key mechanisms .

Advanced: How can molecular docking and dynamics simulations predict the synergistic interactions of this compound with chemotherapeutic agents like 5-FU?

Multiple Ligand Simultaneous Docking (MLSD) using AutoDock Vina predicts binding modes in BCL-2’s active site. Synergy with 5-Fluorouracil (5-FU) is quantified via binding free energy (ΔG) calculations (MM-PBSA). Molecular dynamics (GROMACS) over 100 ns reveal stable hydrogen bonds (<2.5 Å) between the compound’s methoxy groups and BCL-2’s Asp108/Arg109 residues, while 5-FU interacts with Thr56. Combined treatment reduces ΔG by 15% compared to monotherapy, suggesting enhanced inhibition .

Basic: What are the key considerations in designing in vitro assays to evaluate the antiproliferative activity of this compound?

Use MTT assays with 72-hour exposure across cancer cell lines (e.g., MCF7, HeLa, K562). Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). Maintain DMSO concentration <0.1% to avoid solvent toxicity. Assess mitochondrial dysfunction via JC-1 staining and caspase-3/7 activation via fluorometric assays. Validate results with clonogenic survival assays .

Advanced: How do structural modifications (e.g., methoxy group positions) influence the compound's bioactivity and pharmacokinetic properties?

Methoxy substitution at 3,4-positions (vs. 2,5- or 4-hydroxy groups) enhances lipophilicity (logP = 2.8) and membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s). Replacing methoxy with trifluoromethyl (CF₃) groups increases plasma stability (t₁/₂: 8.2 hours vs. 4.5 hours) but reduces solubility. SAR studies show that electron-donating groups (e.g., -OCH₃) at meta/para positions improve antiproliferative activity by 3-fold compared to ortho-substituted analogues .

Basic: What solvent systems and chromatographic methods are effective in purifying this compound post-synthesis?

Column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7 v/v) separates the compound from aldol byproducts. HPLC (C18 column, 70% methanol/water, 1.0 mL/min) achieves >98% purity. For recrystallization, use ethanol or methanol at 4°C to obtain needle-shaped crystals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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